Pentedrone hydrochloride

概要

説明

準備方法

合成経路と反応条件: ペンテドロンは、2-ブロモバレロフェノンとメチルアミンの反応によって合成できます。 この反応は通常、エタノールまたはメタノールなどの溶媒の使用を伴い、還流条件下で加熱する必要があります 。 得られた生成物は、再結晶によって精製されます。

工業生産方法: ペンテドロンの工業生産は、同様の合成経路を大規模に行います。 このプロセスには、最終製品の純度と一貫性を確保するための厳格な品質管理対策が含まれています。 高速液体クロマトグラフィー (HPLC) やガスクロマトグラフィー-質量分析 (GC-MS) などの高度な技術が品質保証に使用されています .

化学反応の分析

反応の種類: ペンテドロンは、次のようなさまざまな化学反応を受けます。

酸化: ペンテドロンは、対応するケトンとカルボン酸を生成するために酸化される可能性があります。

還元: ペンテドロンの還元により、第二級アミンが生成される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な製品:

酸化: ケトンとカルボン酸の生成。

還元: 第二級アミンの生成。

置換: 置換されたカチン系誘導体の生成.

4. 科学研究の用途

科学的研究の応用

作用機序

ペンテドロンは、ノルエピネフリンとドーパミンの再取り込みを阻害することによって効果を発揮し、シナプス間隙におけるこれらの神経伝達物質のレベルの上昇につながります。 このメカニズムは、メチルフェニデートのものと同様です。 この化合物は、これらの神経伝達物質の再取り込みを担当するトランスポーターに結合し、その再吸収をブロックしてその作用を延長します .

6. 類似の化合物との比較

ペンテドロンは、次のようないくつかの合成カチン系と構造的に類似しています。

- 4-メチルペンテドロン

- ブフェドロン

- メチレンジオキシピロバレロン (MDPV)

- メトカチノン

- ペンチロン

独自性: ペンテドロンは、その特定の置換パターンとそのノルエピネフリン-ドーパミン再取り込み阻害薬としての薬理学的プロファイルにおいてユニークです。 他のカチン系とは異なり、ペンテドロンはこれらの神経伝達物質の放出を引き起こすのではなく、その再取り込みを阻害します .

類似化合物との比較

Pentedrone is structurally similar to other synthetic cathinones such as:

- 4-Methylpentedrone

- Buphedrone

- Methylenedioxypyrovalerone (MDPV)

- Methcathinone

- Pentylone

Uniqueness: Pentedrone is unique in its specific substitution pattern and its pharmacological profile as a norepinephrine-dopamine reuptake inhibitor. Unlike some other cathinones, pentedrone does not cause the release of these neurotransmitters but rather inhibits their reuptake .

生物活性

Pentedrone hydrochloride, a synthetic cathinone, has gained attention due to its psychoactive properties and potential health risks. This article explores its biological activity, including cytotoxicity, metabolic profiles, and behavioral effects, supported by data tables and case studies.

Chemical Structure and Properties

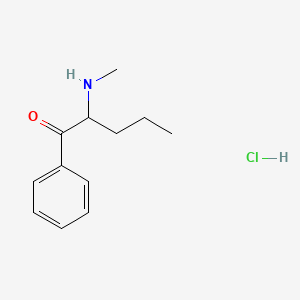

Pentedrone, chemically known as 2-(methylamino)-1-phenylpentan-1-one, is a member of the cathinone family. Its structural formula can be represented as follows:

This compound is often encountered in the form of hydrochloride salt, which enhances its solubility and stability.

Cytotoxicity Studies

Recent studies have demonstrated that pentedrone exhibits significant cytotoxic effects on human liver cells (HLCs). The cytotoxicity was assessed using both two-dimensional (2D) and three-dimensional (3D) cell culture models.

Key Findings:

- Concentration-Dependent Cytotoxicity : Pentedrone showed concentration-dependent cytotoxicity in both 2D and 3D HLCs. The estimated EC50 values were:

- 2D HLCs : 2.8 mM

- 3D HLCs : 3.6 mM

- Enantioselectivity : The R-(−)-enantiomer of pentedrone was found to be more cytotoxic than the S-enantiomer in 3D cultures, indicating a significant stereoselective effect in its toxicity profile .

| Culture Model | EC50 (mM) | Observations |

|---|---|---|

| 2D HLCs | 2.8 | Significant cytotoxicity at all concentrations tested. |

| 3D HLCs | 3.6 | Higher tolerance observed; cytotoxicity only at higher concentrations. |

Metabolic Profile

The metabolic pathways of pentedrone have been investigated using advanced in vitro hepatic models. Metabolites identified include those resulting from N-demethylation and β-ketone reduction.

Metabolic Findings:

- Metabolite Identification : Studies indicated that pentedrone undergoes extensive metabolism in the liver, with distinct pathways for each enantiomer.

- Liver-to-Blood Ratio : Pentedrone reaches liver-to-blood ratios up to 11, suggesting significant hepatic uptake .

Behavioral Effects

Pentedrone has been shown to produce stimulant effects similar to other psychoactive substances such as cocaine and methamphetamine.

Locomotor Activity Studies :

- In animal models, pentedrone administration resulted in dose-dependent stimulation of locomotor activity:

Case Studies

A notable case involving pentedrone highlighted its potential for fatal outcomes when combined with other substances. In one instance, a patient exhibited severe symptoms leading to death after exposure to both pentedrone and α-Pyrrolidinovalerophenone (α-PVP).

Case Study Summary :

特性

IUPAC Name |

2-(methylamino)-1-phenylpentan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11,13H,3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACVVBRQAPNUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879669-95-1 | |

| Record name | Pentedrone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879669951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTEDRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O7WP2IF5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。